L-Seryl-L-valyl-L-lysyl-L-glutamic acid
Description
L-Seryl-L-valyl-L-lysyl-L-glutamic acid is a tetrapeptide composed of four amino acids: L-serine (Ser), L-valine (Val), L-lysine (Lys), and L-glutamic acid (Glu). For instance, L-glutamic acid itself is a well-characterized amino acid with applications in food additives, neuroscience, and biosynthesis .
Properties
CAS No. |
630392-75-5 |
|---|---|
Molecular Formula |
C19H35N5O8 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H35N5O8/c1-10(2)15(24-16(28)11(21)9-25)18(30)22-12(5-3-4-8-20)17(29)23-13(19(31)32)6-7-14(26)27/h10-13,15,25H,3-9,20-21H2,1-2H3,(H,22,30)(H,23,29)(H,24,28)(H,26,27)(H,31,32)/t11-,12-,13-,15-/m0/s1 |
InChI Key |
PWCJSWGOYSBGOY-ABHRYQDASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valyl-L-lysyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often employing automated synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-valyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine and lysine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction specificity .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide chain .
Scientific Research Applications
L-Seryl-L-valyl-L-lysyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines
Mechanism of Action
The mechanism of action of L-Seryl-L-valyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-seryl-L-valyl-L-lysyl-L-glutamic acid with structurally or functionally related compounds, based on available evidence:
Key Comparisons:
Structural Complexity :
- The target tetrapeptide is intermediate in size compared to N-L-γ-glutamyl-L-leucine (dipeptide) and the 13-residue acetylated peptide. Its sequence includes lysine and glutamic acid, which may enhance solubility and interaction with biomolecules .
Functional Roles :
- Unlike L-glutamic acid (a neurotransmitter precursor), the tetrapeptide’s function likely depends on its sequence and tertiary structure. For example, lysine’s positive charge could facilitate binding to negatively charged surfaces, while glutamic acid may participate in pH buffering .
The tetrapeptide’s safety may align with these trends but requires empirical validation.
Research Findings and Limitations
Toxicological Data Gaps: While L-glutamic acid derivatives are generally regarded as safe, peptides like the target compound require specific testing.
Industrial and Research Applications :
- Glutamic acid-containing peptides are used in cosmetics, nutraceuticals, and drug delivery. The dipeptide N-L-γ-glutamyl-L-leucine is labeled for laboratory use, suggesting the tetrapeptide may also serve in biochemical assays .
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